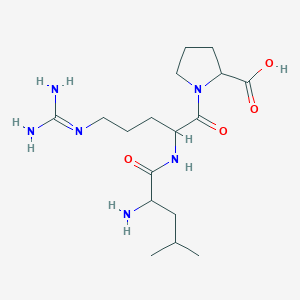
CRGDKGPDC-(cys-cys bridge) (peptide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRGDKGPDC-(cys-cys bridge) (peptide), also known as iRGD peptide, is a cyclic peptide composed of nine amino acids. This peptide is known for its tumor-penetrating properties and is used extensively in cancer research and therapy. The peptide sequence is Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys, with a disulfide bridge between the two cysteine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRGDKGPDC-(cys-cys bridge) (peptide) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Loading the first amino acid: onto the resin.
Deprotection: of the N-terminal protecting group.
Coupling: of the next amino acid using coupling reagents such as Oxyma Pure and tert-butyl ethyl carbodiimide (TBEC).
Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.
Cleavage: of the peptide from the resin and formation of the disulfide bridge between the cysteine residues.
Industrial Production Methods
Industrial production of CRGDKGPDC-(cys-cys bridge) (peptide) follows similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of green solvents and efficient coupling reagents helps in making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
CRGDKGPDC-(cys-cys bridge) (peptide) undergoes various chemical reactions, including:
Oxidation: Formation of the disulfide bridge between cysteine residues.
Reduction: Breaking of the disulfide bridge to yield free thiol groups.
Substitution: Modifications at specific amino acid residues to alter peptide properties.
Common Reagents and Conditions
Oxidation: Typically performed using mild oxidizing agents like iodine or air oxidation.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes specific reagents depending on the target residue, such as acylation or alkylation agents.
Major Products Formed
Oxidation: Formation of the cyclic peptide with a disulfide bridge.
Reduction: Linear peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
CRGDKGPDC-(cys-cys bridge) (peptide) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its ability to penetrate cell membranes and deliver therapeutic agents.
Medicine: Employed in cancer therapy for targeted drug delivery and imaging. .
Industry: Utilized in the development of novel drug delivery systems and diagnostic tools
Mechanism of Action
The mechanism of action of CRGDKGPDC-(cys-cys bridge) (peptide) involves a multi-step process:
Binding: The peptide initially binds to αv integrins on tumor cells and vasculature.
Cleavage: Proteases cleave the peptide to expose the CRGDK/R motif.
Interaction: The exposed motif binds to neuropilin-1 (NRP-1), facilitating tissue penetration and internalization
Comparison with Similar Compounds
CRGDKGPDC-(cys-cys bridge) (peptide) is unique due to its dual-targeting ability and enhanced tumor penetration. Similar compounds include:
RGD peptides: Bind to integrins but lack the enhanced penetration properties of iRGD.
Cyclic peptides: Share structural similarities but differ in their specific targeting and penetration capabilities
Properties
Molecular Formula |
C35H57N13O14S2 |
|---|---|
Molecular Weight |
948.0 g/mol |
IUPAC Name |
18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40) |
InChI Key |
YHTTWXCDIRTOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane](/img/structure/B10799616.png)
![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)
![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)
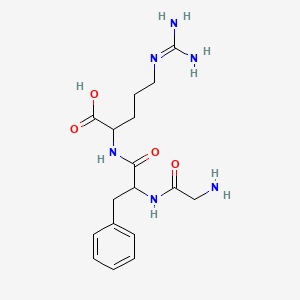
![2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide](/img/structure/B10799643.png)
![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)
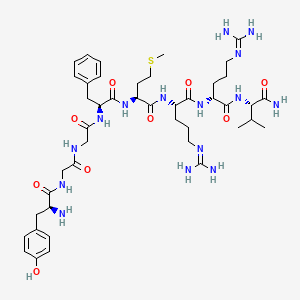
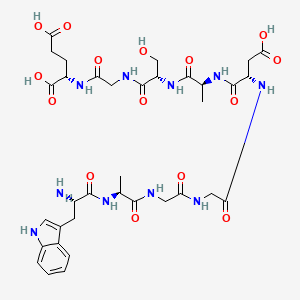
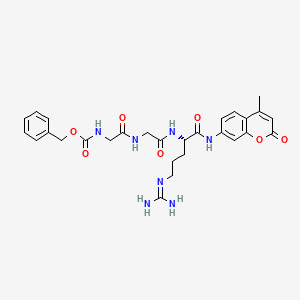
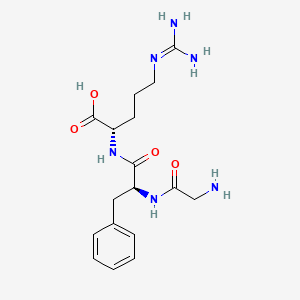
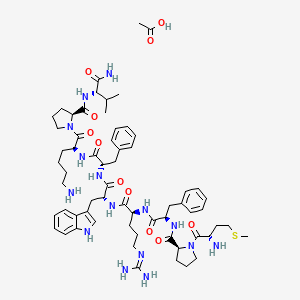
![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)
